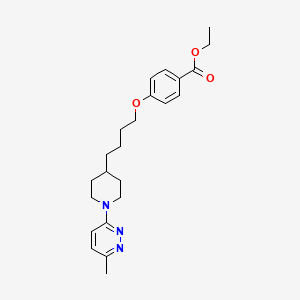

![molecular formula C19H16F2N6O B10757782 1-(6-Cyano-3-pyridylcarbonyl)-5',8'-difluorospiro[piperidine-4,2'(1'H)-quinazoline]-4'-amine](/img/structure/B10757782.png)

1-(6-Cyano-3-pyridylcarbonyl)-5',8'-difluorospiro[piperidine-4,2'(1'H)-quinazoline]-4'-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AR-C102222 hydrochloride is a potent, competitive, orally active, and highly selective inhibitor of inducible nitric oxide synthase (iNOS). It has an IC50 value of 37 nM and exhibits antinociceptive and anti-inflammatory activities . This compound is primarily used in scientific research for its ability to inhibit iNOS, which plays a crucial role in various inflammatory and pain-related conditions.

Preparation Methods

The synthesis of AR-C102222 involves several steps, starting with the preparation of the core quinazoline structure. The synthetic route typically includes the following steps:

Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Introduction of Functional Groups: Various functional groups, such as fluorine atoms and piperidine rings, are introduced to the quinazoline core through substitution reactions.

Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting compound through crystallization or chromatography

Industrial production methods for AR-C102222 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

AR-C102222 undergoes several types of chemical reactions, including:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its pharmacological properties.

Substitution Reactions: Substitution reactions are commonly used to introduce various functional groups into the quinazoline core.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the molecule

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

AR-C102222 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of iNOS and its effects on various chemical pathways.

Biology: The compound is used to investigate the role of iNOS in biological systems, particularly in inflammation and pain pathways.

Medicine: AR-C102222 is studied for its potential therapeutic applications in treating inflammatory diseases, neuropathic pain, and other conditions involving iNOS.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting iNOS .

Mechanism of Action

AR-C102222 exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). The inhibition of iNOS reduces the production of nitric oxide, a molecule involved in various inflammatory and pain pathways. The compound binds to the active site of iNOS, preventing the enzyme from catalyzing the production of nitric oxide. This inhibition leads to a decrease in inflammation and pain .

Comparison with Similar Compounds

AR-C102222 is unique in its high selectivity and potency as an iNOS inhibitor. Similar compounds include:

1400W: Another selective iNOS inhibitor with a different chemical structure.

L-NIL: A selective iNOS inhibitor with a lower potency compared to AR-C102222.

Aminoguanidine: A less selective iNOS inhibitor that also inhibits other nitric oxide synthase isoforms .

AR-C102222 stands out due to its high selectivity and oral bioavailability, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula |

C19H16F2N6O |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C19H16F2N6O/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11/h1-4,10,25H,5-8H2,(H2,23,26) |

InChI Key |

GIZYIOOBBUHOBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]piperidin-1-yl}-N-methylacetamide](/img/structure/B10757716.png)

![(3z)-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-4-Phenyl-1h-Indole-2,3-Dione 3-Oxime](/img/structure/B10757721.png)

![N-{(3r,4s)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-(3-Chlorobenzyl)ethane-1,2-Diamine](/img/structure/B10757733.png)

![N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10757746.png)

![5-(3-{3-[3-Hydroxy-2-(methoxycarbonyl)phenoxy]propenyl}phenyl)-4-(hydroxymethyl)isoxazole-3-carboxylic acid](/img/structure/B10757753.png)

![(3z)-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-4-[(E)-2-Phenylethenyl]-1h-Indole-2,3-Dione 3-Oxime](/img/structure/B10757761.png)

![(3e)-5-Fluoro-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-1h-Indole-2,3-Dione 3-Oxime](/img/structure/B10757768.png)

![(2r)-3-{[(Benzylamino)carbonyl]amino}-2-Hydroxypropanoic Acid](/img/structure/B10757771.png)

![But-3-enyl-[5-(4-chloro-phenyl)-3,6-dihydro-[1,3,4]thiadiazin-2-ylidene]-amine](/img/structure/B10757779.png)

![(3z,5s,6r,7s,8s,8ar)-3-(Octylimino)hexahydro[1,3]oxazolo[3,4-A]pyridine-5,6,7,8-Tetrol](/img/structure/B10757790.png)

![(2s)-2-{[3-(3-Aminophenyl)imidazo[1,2-B]pyridazin-6-Yl]amino}-3-Methylbutan-1-Ol](/img/structure/B10757792.png)